![molecular formula C10H13ClN2O4S B13880516 5-Chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13880516.png)
5-Chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route includes:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the chloro group: Chlorination of the pyridine ring can be carried out using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the methyloxetane moiety: This step involves the reaction of the pyridine derivative with a methyloxetane precursor under basic conditions.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-Chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 5-Chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridine-3-sulfonamide is primarily related to its sulfonamide group. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The chloro and methyloxetane groups may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
5-Chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridine-3-sulfonamide is unique due to its specific substitution pattern, which includes a chloro group, a methyloxetane moiety, and a sulfonamide group on a pyridine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
分子式 |
C10H13ClN2O4S |
|---|---|
分子量 |
292.74 g/mol |
IUPAC名 |
5-chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H13ClN2O4S/c1-10(4-16-5-10)6-17-9-8(11)2-7(3-13-9)18(12,14)15/h2-3H,4-6H2,1H3,(H2,12,14,15) |
InChIキー |
QTJNYZDJLNITPC-UHFFFAOYSA-N |
正規SMILES |
CC1(COC1)COC2=C(C=C(C=N2)S(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


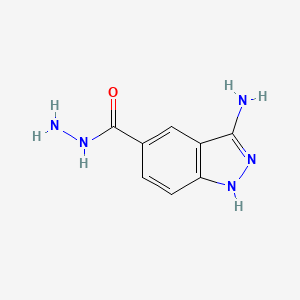
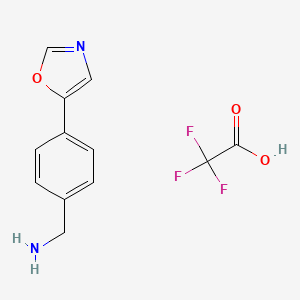
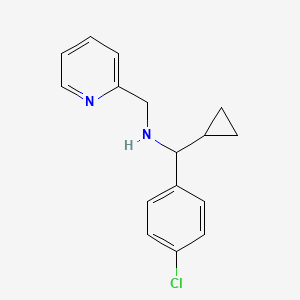
![3-[2-(2-methylpropyl)pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one](/img/structure/B13880450.png)
![Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13880451.png)
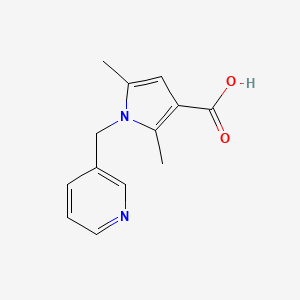

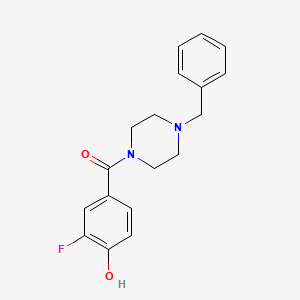

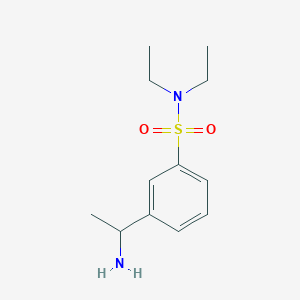
![1-[(4-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13880478.png)
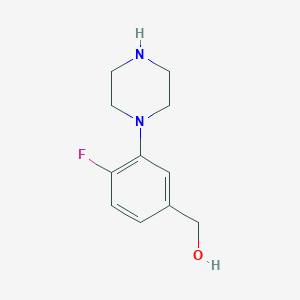
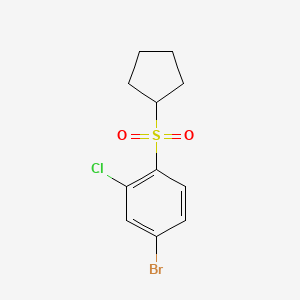
![B-[5-chloro-2-[(diethylamino)carbonyl]phenyl]Boronic acid](/img/structure/B13880529.png)
